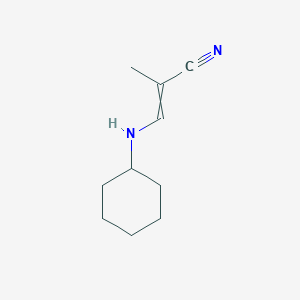
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione is a complex organic compound that belongs to the class of oxazepines. Oxazepines are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes benzoyl, ethyl, and diphenyl groups attached to the oxazepine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of benzoyl chloride with an ethyl-substituted amine, followed by cyclization with a diphenyl-substituted ketone. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine oxides, while reduction can produce dihydro derivatives.
科学的研究の応用
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
1,3-Diazole: Known for its broad range of chemical and biological properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Imidazole: Widely studied for its therapeutic potential and used in various drugs.
Uniqueness
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzoyl, ethyl, and diphenyl groups attached to the oxazepine ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61350-41-2 |
|---|---|
分子式 |
C26H21NO4 |
分子量 |
411.4 g/mol |
IUPAC名 |
5-benzoyl-3-ethyl-2,4-diphenyl-2H-1,3-oxazepine-6,7-dione |
InChI |
InChI=1S/C26H21NO4/c1-2-27-22(18-12-6-3-7-13-18)21(23(28)19-14-8-4-9-15-19)24(29)26(30)31-25(27)20-16-10-5-11-17-20/h3-17,25H,2H2,1H3 |
InChIキー |
IOBYYOCTPLGGGO-UHFFFAOYSA-N |
正規SMILES |
CCN1C(OC(=O)C(=O)C(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


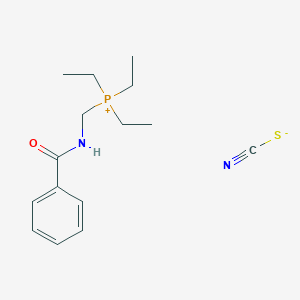
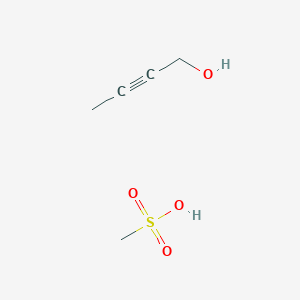
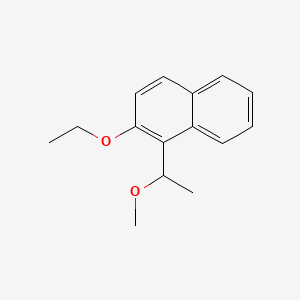
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
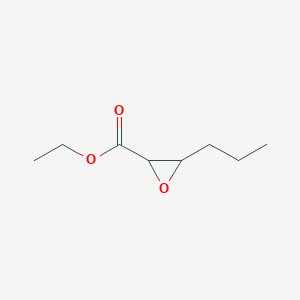

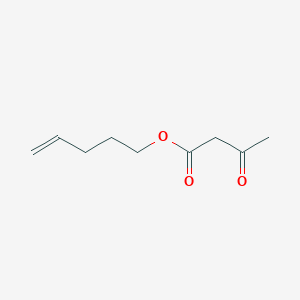
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
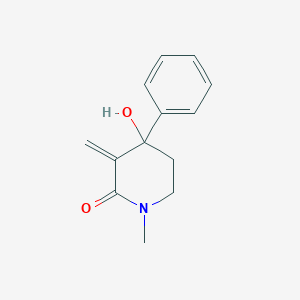
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
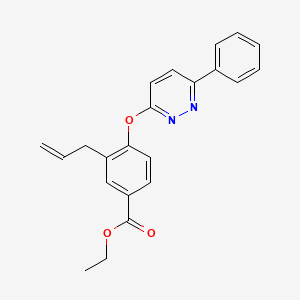
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
